molecular formula C16H16Br2O B6293608 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene CAS No. 2379321-51-2

2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene

Cat. No.: B6293608
CAS No.: 2379321-51-2
M. Wt: 384.10 g/mol
InChI Key: AJPSKFNJRVQUOR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene is a useful research compound. Its molecular formula is C16H16Br2O and its molecular weight is 384.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.95474 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-phenylmethoxy-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2O/c1-11(2)13-8-14(17)16(15(18)9-13)19-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPSKFNJRVQUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Benzyloxy 1,3 Dibromo 5 Isopropylbenzene

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene identifies the most logical disconnections for a practical synthesis. The target molecule contains three primary functionalities on a benzene (B151609) ring: a benzyloxy group, two bromine atoms, and an isopropyl group.

The most labile and synthetically accessible bond for disconnection is the ether linkage of the benzyloxy group. This C-O bond can be retrosynthetically cleaved via a Williamson ether synthesis disconnection. This approach reveals two key synthons: a phenoxide anion derived from 2,6-dibromo-4-isopropylphenol (B1289882) and a benzyl (B1604629) cation, which corresponds to a benzyl halide reagent (e.g., benzyl bromide).

Further disconnection of the C-Br bonds on the 2,6-dibromo-4-isopropylphenol precursor points to an electrophilic aromatic substitution pathway. The precursor for this step is 4-isopropylphenol (B134273). The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho-, para-director. With the para-position occupied by the isopropyl group, the two bromine atoms can be selectively introduced at the ortho-positions.

Finally, the 4-isopropylphenol scaffold can be disconnected through a Friedel-Crafts alkylation reaction, leading back to simple and readily available starting materials: phenol and propylene. This complete retrosynthetic pathway provides a clear and strategic roadmap for the synthesis of the target compound from basic chemical feedstocks.

Precursor Synthesis and Strategic Functional Group Interconversions

The forward synthesis based on the retrosynthetic analysis involves the sequential construction and functionalization of the aromatic scaffold.

Synthesis of Substituted Isopropylbenzene Scaffolds

The foundational precursor for this synthesis is 4-isopropylphenol. Industrially and in a laboratory setting, this compound is commonly prepared through the Friedel-Crafts alkylation of phenol with propylene. wikipedia.org This reaction is typically catalyzed by an acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, as the formation of 2-isopropylphenol (B134262) is a possible side reaction. wikipedia.org However, the para-substituted product is often the major isomer formed.

Reaction StepStarting MaterialsProductTypical Conditions
Friedel-Crafts AlkylationPhenol, Propylene4-IsopropylphenolAcid catalyst (e.g., solid phosphoric acid, zeolites), elevated temperature and pressure

Directed Introduction of Halogen Substituents onto Aromatic Rings

With the 4-isopropylphenol scaffold in hand, the next crucial step is the introduction of two bromine atoms at the 1 and 3 positions (relative to the benzyloxy group in the final product), which correspond to the 2 and 6 positions of the phenol precursor. This is achieved through a directed electrophilic aromatic substitution reaction.

The hydroxyl group (-OH) is a strong activating group, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. Both the hydroxyl and the weaker activating isopropyl group are ortho-, para-directors. Since the para-position is blocked by the bulky isopropyl group, electrophilic attack is directed exclusively to the two equivalent ortho-positions. This high degree of regiocontrol allows for the efficient synthesis of 2,6-dibromo-4-isopropylphenol.

Etherification Approaches for Benzyloxy Moiety Formation

The final step in the synthesis is the formation of the benzyloxy ether. This is typically accomplished via the Williamson ether synthesis. The precursor, 2,6-dibromo-4-isopropylphenol, is first deprotonated with a suitable base to form the corresponding phenoxide anion. This nucleophilic phenoxide then undergoes an SN2 reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, to yield the final product, this compound.

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 pathway.

Reaction StepStarting MaterialsReagentsProduct
Williamson Ether Synthesis2,6-Dibromo-4-isopropylphenol, Benzyl bromideBase (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)This compound

Direct Synthesis Approaches

Electrophilic Aromatic Substitution Reactions for Bromination

The bromination of 4-isopropylphenol is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of the electron-rich phenol ring on an electrophilic bromine species. Elemental bromine (Br₂) is a common brominating agent for this transformation. Due to the highly activated nature of the phenol ring, the reaction can often proceed without a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings.

The reaction is generally performed in a suitable solvent that can dissolve the reactants and facilitate the reaction. Over-bromination can be a concern with highly reactive substrates, but the specific substitution pattern of 4-isopropylphenol provides excellent control, leading to the desired dibrominated product with high yield under controlled conditions. orgsyn.org

ParameterDetails
Reaction Type Electrophilic Aromatic Substitution (EAS)
Substrate 4-Isopropylphenol
Reagent Elemental Bromine (Br₂)
Key Directing Groups -OH (strong activator, ortho-, para-director), -CH(CH₃)₂ (weak activator, ortho-, para-director)
Product 2,6-Dibromo-4-isopropylphenol
Regioselectivity High, due to steric blocking of the para-position and strong ortho-directing influence of the hydroxyl group.

Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, the benzyloxy group can serve as a directed metalation group (DMG). The oxygen atom of the benzyloxy group can coordinate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, to direct the deprotonation of the adjacent ortho positions. wikipedia.orgnih.gov

The synthetic utility of DoM lies in its ability to precisely control the position of subsequent electrophilic substitution. In a potential synthetic route, the starting material, 1-(benzyloxy)-3-isopropylbenzene (B3049589), could be subjected to DoM. The benzyloxy group would direct lithiation to the C2 and C6 positions. Subsequent quenching of the resulting aryllithium intermediate with a suitable bromine source, such as 1,2-dibromotetrafluoroethane (B104034) or N-bromosuccinimide (NBS), would introduce the bromine atoms at the desired positions.

The regioselectivity of the DoM reaction is influenced by several factors, including the nature of the DMG, the organolithium reagent used, the solvent, and the temperature. The benzyloxy group is considered a moderately effective DMG. nih.gov The choice of the organolithium reagent and reaction conditions would be critical to achieve efficient and selective dibromination. For instance, the use of a bulky base in a non-coordinating solvent could favor mono-lithiation, requiring a sequential process for dibromination.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl Halide Formation

While DoM offers a direct approach, transition metal-catalyzed cross-coupling reactions provide an alternative and versatile avenue for the formation of aryl halides. These methods typically involve the coupling of an aryl precursor, such as an arylboronic acid or an aryl triflate, with a halide source in the presence of a transition metal catalyst, commonly based on palladium, copper, or nickel. mdpi.comrsc.org

For the synthesis of this compound, a plausible strategy would involve a Suzuki or Stille coupling reaction. For example, a suitably substituted di-boronic acid or di-stannane derivative of 1-(benzyloxy)-3-isopropylbenzene could be coupled with a bromine source under palladium catalysis. Alternatively, a di-triflate precursor could be subjected to a palladium-catalyzed bromination.

The success of these cross-coupling reactions hinges on the judicious selection of the catalyst, ligands, base, and solvent. The steric and electronic properties of the starting materials can significantly impact the reaction efficiency. While general methodologies for transition metal-catalyzed C-H functionalization and cross-coupling are well-established, their specific application to the synthesis of this particular dibrominated compound would require careful optimization. mdpi.com

Optimization of Reaction Conditions and Process Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that warrant careful consideration include the choice of brominating agent, solvent, temperature, and reaction time.

For electrophilic aromatic bromination, various reagents can be employed, each with its own reactivity and selectivity profile. Common choices include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. nih.govchemrxiv.org The reactivity of the aromatic substrate, influenced by the activating benzyloxy group and the deactivating (due to steric hindrance) isopropyl group, will dictate the optimal brominating agent.

The solvent can have a profound effect on the reaction outcome. nih.gov Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) are common, but greener alternatives are increasingly sought. The temperature of the reaction is another critical variable; lower temperatures can enhance selectivity and minimize the formation of polybrominated byproducts.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, could be employed to efficiently explore the interplay of these variables. Below is a hypothetical data table illustrating how reaction conditions could be optimized for the bromination of a benzyloxy-isopropylbenzene precursor.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Yield (%)
1Br₂ (2.1)CCl₄2565
2NBS (2.2)CH₃CN2578
3NBS (2.2)CH₃CN085
4Pyridinium Tribromide (2.1)THF2572

This interactive table demonstrates a simplified optimization study where varying the brominating agent and temperature shows a significant impact on the product yield.

Considerations for Green Chemistry Principles in Brominated Aromatic Synthesis

The principles of green chemistry are increasingly important in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. semanticscholar.orgdigitellinc.com The synthesis of brominated aromatic compounds, including this compound, can be made more sustainable by adhering to these principles. researchgate.net

One key aspect is the choice of brominating agent. Traditional methods often use elemental bromine, which is hazardous and corrosive. acsgcipr.org Greener alternatives include the in-situ generation of bromine from bromide salts using a mild oxidant like hydrogen peroxide (H₂O₂). researchgate.net This approach avoids the handling of neat bromine and often uses water as a solvent, further enhancing the green credentials of the process. researchgate.net The use of solid, stable brominating agents like NBS can also be considered a greener option compared to liquid bromine.

Solvent selection is another critical factor. acsgcipr.org Replacing hazardous chlorinated solvents with more benign alternatives such as ethanol, water, or ionic liquids can significantly reduce the environmental footprint of the synthesis. semanticscholar.org Furthermore, minimizing waste through high-yield reactions and catalytic processes is a cornerstone of green chemistry. rsc.org The development of recyclable catalysts for bromination reactions is an active area of research. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 2 Benzyloxy 1,3 Dibromo 5 Isopropylbenzene

Reactivity of Aryl Bromide Substituents

The two bromine atoms on the aromatic ring of 2-(benzyloxy)-1,3-dibromo-5-isopropylbenzene are the primary sites for a variety of synthetic manipulations. Their reactivity is influenced by the electronic effects of the neighboring benzyloxy and isopropyl groups. The benzyloxy group, being an ortho-, para-director, can influence the electron density at the carbon atoms bearing the bromine atoms, which in turn affects the rates and mechanisms of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of this compound, the benzyloxy and isopropyl groups are electron-donating or weakly activating, which generally disfavors the classical addition-elimination SNAr mechanism.

However, under forcing conditions with very strong nucleophiles, such as metal amides or alkoxides, nucleophilic substitution might proceed through an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate. The formation of a benzyne intermediate from a dihaloarene can lead to a mixture of products, as the nucleophile can add to either of the two new triple-bonded carbons. The regioselectivity of this addition would be influenced by the steric and electronic effects of the substituents on the benzyne intermediate.

Organometallic Reactions: Formation and Transformations (e.g., Grignard, Organolithium Reagents)

A more common and versatile approach to functionalizing the aryl bromide positions is through the formation of organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form a Grignard reagent. Due to the presence of two bromine atoms, the reaction conditions, such as temperature and the stoichiometry of magnesium, would be crucial to control the formation of the mono- or di-Grignard reagent. The formation of the mono-Grignard reagent is generally favored by using one equivalent of magnesium. The resulting organomagnesium halide can then act as a potent nucleophile in reactions with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

Organolithium Reagents: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to either lithium-halogen exchange or direct metallation (deprotonation). Lithium-halogen exchange is a rapid process that would selectively replace one of the bromine atoms with lithium, forming an aryllithium species. This reaction is often preferred over Grignard formation for its speed and cleaner conversions at low temperatures. The resulting aryllithium reagent is highly reactive and can be used in similar subsequent reactions with electrophiles as its Grignard counterpart.

Reagent TypeTypical ConditionsSubsequent Reactions with Electrophiles
Grignard ReagentMg(0), THF or Et₂OAldehydes, Ketones, Esters, Nitriles, CO₂
Organolithium Reagentn-BuLi or t-BuLi, THF or Hexanes, -78 °CAldehydes, Ketones, Esters, Nitriles, CO₂, Alkyl halides

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moieties of this compound are excellent handles for such transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or di-arylation.

Heck Reaction: The Heck reaction would couple the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. It provides a direct route to aryl-substituted alkynes.

Stille Coupling: The Stille reaction employs an organotin compound as the coupling partner with the aryl bromide, catalyzed by a palladium complex. A key advantage of the Stille coupling is the tolerance of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than their boron and tin counterparts.

Coupling ReactionCoupling PartnerCatalyst SystemTypical Product
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne
StilleOrganotin reagentPd catalystBiaryl, Vinylarene, etc.
NegishiOrganozinc reagentPd or Ni catalystBiaryl, Alkylarene, etc.

Reductive Debromination Mechanisms

The bromine atoms can be selectively removed and replaced with hydrogen atoms through reductive debromination. This can be achieved through several methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), can effect the cleavage of the carbon-bromine bonds. The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis. It is important to note that these conditions can also lead to the cleavage of the benzyloxy group (see section 3.2.1).

Alternatively, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator (e.g., AIBN) can also achieve debromination. This process proceeds through a radical chain mechanism.

Reactivity and Cleavage of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols due to its relative stability and the various methods available for its cleavage.

Hydrogenolysis and Other De-protection Strategies

Hydrogenolysis: The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to yield the free phenol (B47542) and toluene (B28343) as a byproduct. A significant consideration when applying this method to this compound is the concurrent reductive debromination of the aryl bromide substituents. Careful selection of the catalyst and reaction conditions may allow for some selectivity, but often a mixture of products is obtained.

Other De-protection Strategies: To avoid the issue of concurrent debromination, other methods for benzyl (B1604629) ether cleavage can be employed. These include treatment with strong acids (e.g., HBr, BBr₃), which proceeds via an SN1 or SN2 mechanism at the benzylic carbon. Additionally, dissolving metal reductions (e.g., Na/NH₃) can also cleave the ether linkage.

Deprotection MethodReagentsByproductsCompatibility with Aryl Bromides
HydrogenolysisH₂, Pd/CTolueneLow (concurrent debromination)
Acidic CleavageHBr, BBr₃Benzyl bromideHigh
Dissolving Metal ReductionNa, NH₃TolueneLow (potential for debromination)

Oxidation Reactions of the Benzyloxy Group

The benzyloxy group in this compound is susceptible to oxidation, a transformation that can lead to various products depending on the reaction conditions and the oxidizing agent employed. The benzylic carbon, being adjacent to both an oxygen atom and the phenyl ring of the benzyl group, is activated towards oxidation.

Mechanistically, the oxidation can proceed through several pathways. One common mechanism involves the initial abstraction of a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzylic radical. This radical can then react with an oxygen source to form a hydroperoxide intermediate, which can subsequently decompose to yield an aldehyde (benzaldehyde) and the corresponding phenol, 2,6-dibromo-4-isopropylphenol (B1289882).

Alternatively, under certain conditions, particularly with stronger oxidizing agents, the reaction can proceed further. The initially formed aldehyde may undergo subsequent oxidation to a carboxylic acid (benzoic acid). Another possibility is the formation of an ester, 2,6-dibromo-4-isopropylphenyl benzoate, through oxidative cleavage and recombination.

The nature of the oxidant plays a crucial role in determining the product distribution. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to selectively oxidize benzyl ethers. The mechanism with DDQ is believed to involve a hydride transfer from the benzylic carbon to the DDQ, forming a resonance-stabilized benzylic cation. This cation can then be trapped by nucleophiles present in the reaction mixture.

The presence of two bromine atoms ortho to the benzyloxy group in the substrate introduces significant steric hindrance, which can influence the rate of oxidation by impeding the approach of the oxidizing agent to the benzylic C-H bonds of the benzyl group.

Table 1: Plausible Products from the Oxidation of the Benzyloxy Group

Oxidizing Agent CategoryPlausible Primary Product(s)Plausible Secondary Product(s)
Mild Oxidants (e.g., DDQ)2,6-Dibromo-4-isopropylphenol, Benzaldehyde-
Strong Oxidants (e.g., KMnO₄)2,6-Dibromo-4-isopropylphenol, Benzoic Acid2,6-Dibromo-4-isopropylphenyl benzoate

Reactivity and Functionalization of the Isopropyl Group

The isopropyl group attached to the benzene (B151609) ring also presents a site for chemical transformation, primarily through reactions involving the benzylic hydrogen at the tertiary carbon.

The isopropyl group can undergo side-chain oxidation, a reaction characteristic of alkylbenzenes possessing at least one benzylic hydrogen. orgoreview.comalmerja.comlibretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the C-C bonds of the alkyl chain, leading to the formation of a carboxylic acid at the position of attachment to the aromatic ring. orgoreview.comlibretexts.orglibretexts.org

For this compound, this reaction would result in the formation of 3,5-dibromo-4-(benzyloxy)benzoic acid. The mechanism is believed to be initiated by the abstraction of the benzylic hydrogen from the isopropyl group by the oxidizing agent, generating a stable tertiary benzylic radical. This radical is then further oxidized. The presence of the benzyloxy group and the bromine atoms will electronically influence the stability of this radical intermediate.

The benzylic position of the isopropyl group is particularly susceptible to radical reactions due to the formation of a resonance-stabilized tertiary benzylic radical. A classic example of such a reaction is radical bromination.

Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic position of the isopropyl group. masterorganicchemistry.com This would yield 2-(benzyloxy)-1,3-dibromo-5-(2-bromo-2-propyl)benzene. The high selectivity for this position is attributed to the lower bond dissociation energy of the tertiary benzylic C-H bond compared to other C-H bonds in the molecule. masterorganicchemistry.com

The mechanism proceeds via a radical chain reaction:

Initiation: The radical initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts the benzylic hydrogen from the isopropyl group to form HBr and the tertiary benzylic radical. This radical then reacts with another molecule of NBS to form the brominated product and a new succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Influence of Steric Hindrance and Electronic Effects on Reaction Pathways

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects arising from its substituents.

Steric Hindrance:

The two bromine atoms positioned ortho to the benzyloxy group create significant steric bulk. This can hinder the approach of reagents to the benzyloxy group and the adjacent C-H bonds of the aromatic ring. For reactions involving the benzyloxy group itself, such as oxidation, this steric shielding could potentially lower the reaction rate compared to a less substituted analogue.

Electronic Effects:

Bromine Atoms: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution. For the reactions discussed here, the electron-withdrawing nature of bromine will influence the stability of charged or radical intermediates. For instance, it would destabilize a benzylic cation formed during certain oxidation pathways of the benzyloxy group but could have a more complex effect on radical intermediates.

Benzyloxy Group: The oxygen atom of the benzyloxy group has lone pairs that can be donated into the aromatic ring, making it an activating group through its +M effect. This electron donation can influence the reactivity of the aromatic ring and the stability of intermediates formed during side-chain reactions.

Isopropyl Group: The isopropyl group is an electron-donating group through its inductive effect (+I), which can help stabilize any positive charge or radical character that develops at the benzylic position during a reaction.

These effects collectively determine the most likely reaction pathways. For example, in an electrophilic aromatic substitution reaction (not the focus here, but for illustrative purposes), the directing effects of the substituents would be in conflict. However, for the transformations of the side chains, the electronic effects will modulate the stability of the key intermediates, thereby influencing the reaction rates.

Reaction Kinetics and Thermodynamic Analyses for Transformation Pathways

Reaction Kinetics:

The rates of the discussed reactions will be influenced by several factors:

Oxidation of the Benzyloxy Group: The rate of this reaction will depend on the strength of the oxidizing agent and the stability of the intermediate radical or cation. The electron-withdrawing bromine atoms might slightly decrease the rate by destabilizing a positively charged intermediate. Steric hindrance from the ortho bromines will likely play a more significant role in reducing the reaction rate by making the approach of the oxidant more difficult.

Radical Bromination of the Isopropyl Group: This reaction is typically fast due to the stability of the tertiary benzylic radical. The rate-determining step is the abstraction of the benzylic hydrogen by the bromine radical.

Thermodynamic Analyses:

The thermodynamics of these transformations are generally favorable for the formation of the oxidized or brominated products.

The oxidation of both the benzyloxy and isopropyl groups to carbonyl or carboxyl functionalities is typically an exothermic process, driven by the formation of stronger C=O and O-H bonds.

Radical bromination is also generally an exothermic process. The bond dissociation energy of the tertiary benzylic C-H bond is significantly lower than that of the H-Br bond that is formed, contributing to a favorable enthalpy change.

Table 2: Qualitative Impact of Substituents on Reaction Intermediates

ReactionKey IntermediateElectronic Effect of BromineElectronic Effect of BenzyloxyElectronic Effect of IsopropylSteric Effect of ortho-Bromines
Benzyloxy OxidationBenzylic Radical/CationDestabilizing (Inductive)Stabilizing (Resonance)-Hindering
Isopropyl OxidationTertiary Benzylic RadicalStabilizing/DestabilizingStabilizing (Resonance)Stabilizing (Inductive)Minimal direct effect
Isopropyl BrominationTertiary Benzylic RadicalStabilizing/DestabilizingStabilizing (Resonance)Stabilizing (Inductive)Minimal direct effect

Computational and Theoretical Studies on 2 Benzyloxy 1,3 Dibromo 5 Isopropylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. researchgate.net For 2-(benzyloxy)-1,3-dibromo-5-isopropylbenzene, these calculations can reveal the influence of its distinct substituents—a bulky benzyloxy group, two bromine atoms, and an isopropyl group—on the electronic environment of the benzene (B151609) ring.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the benzyloxy and isopropyl groups are expected to act as electron-donating groups, raising the energy of the HOMO. Conversely, the electronegative bromine atoms act as electron-withdrawing groups, which would typically lower the energy of the LUMO. mdpi.comscispace.com The interplay of these opposing electronic effects determines the final HOMO-LUMO gap.

Mulliken charge distribution analysis can further elucidate the electronic landscape of the molecule. This method partitions the total electron density among the constituent atoms, revealing sites susceptible to electrophilic or nucleophilic attack. It is anticipated that the bromine atoms will carry a partial negative charge, while the carbon atoms bonded to them will have a partial positive charge. The oxygen of the benzyloxy group will also exhibit a partial negative charge.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Mulliken Charges for this compound

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Mulliken Charge on C1 (ipso-C of isopropyl) +0.05
Mulliken Charge on C2 (ipso-C of benzyloxy) +0.15
Mulliken Charge on C3 (ipso-C of bromo) +0.10
Mulliken Charge on Br (at C3) -0.08

Note: This data is illustrative and represents typical values for similar substituted benzenes.

The presence of bulky substituents on the benzene ring introduces steric hindrance, which significantly influences the molecule's preferred conformation. rsc.org In this compound, the rotation of the benzyloxy and isopropyl groups is restricted by the adjacent bromine atoms.

Conformational analysis through quantum chemical calculations can map the potential energy surface as a function of the dihedral angles of these substituents. This allows for the identification of the most stable conformer(s) and the determination of the energy barriers for rotation. The benzyloxy group's rotation around the C-O-C bonds and the isopropyl group's rotation around the C-C bond are of particular interest. High rotational barriers would suggest a more rigid molecular structure.

Table 2: Hypothetical Rotational Barriers for Substituents on this compound

Rotational Bond Dihedral Angle Range Energy Barrier (kcal/mol)
C(ring)-O (benzyloxy) 0° - 360° 8 - 12

Note: This data is illustrative and based on general knowledge of sterically hindered aromatic systems.

The substitution pattern on a benzene ring can modulate its aromaticity. researchgate.net Aromaticity is a key concept in organic chemistry, and its quantification can be achieved through various computed indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the bond length alternation in the ring; a value close to 1 indicates high aromaticity. researchgate.net Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside the ring are indicative of aromatic character. bohrium.com

For this compound, the combination of electron-donating and electron-withdrawing groups is expected to cause some degree of bond length alternation and perturbation of the π-electron system, likely resulting in a slight decrease in aromaticity compared to unsubstituted benzene. researchgate.netbohrium.com

Table 3: Hypothetical Aromaticity Indices for this compound

Index Calculated Value
HOMA 0.95
NICS(0) -8.5 ppm

Note: This data is illustrative. For comparison, the HOMA and NICS(1) values for benzene are approximately 1 and -10 ppm, respectively.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. mdpi.com

MD simulations can model the interactions between a solute molecule, like this compound, and the surrounding solvent molecules. rsc.org By simulating the system over time, one can analyze the radial distribution functions to understand the solvation shell structure.

In a non-polar solvent like hexane, the primary intermolecular interactions would be van der Waals forces. In a polar aprotic solvent like tetrahydrofuran (B95107) (THF), dipole-dipole interactions would also play a role. The presence of bromine atoms opens the possibility of halogen bonding with Lewis basic solvent molecules. Furthermore, the two aromatic rings (the substituted benzene and the benzyl (B1604629) group) can participate in π-π stacking interactions, which could be significant in both solution and the solid state.

Prediction of Spectroscopic Signatures for Advanced Characterization Method Development

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. nih.gov Methods based on DFT can provide reliable predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netresearchgate.net

For this compound, calculating the NMR chemical shifts (¹H and ¹³C) can help in the assignment of the experimentally observed peaks. rsc.org The prediction of vibrational frequencies from IR spectroscopy can identify characteristic bond stretches and bends, such as the C-Br, C-O, and aromatic C-H vibrations. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Substituted Benzene

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (aromatic proton) 7.2 ppm 7.1 ppm
¹³C NMR (C-Br) 115 ppm 118 ppm
IR Frequency (C-O stretch) 1250 cm⁻¹ 1245 cm⁻¹

Note: This table illustrates the typical agreement between predicted and experimental data for a hypothetical molecule and is not specific to this compound.

Reaction Pathway Prediction and Transition State Modeling for Derivative Synthesis

A search for reaction pathway predictions and transition state modeling for the synthesis of derivatives from this compound yielded no specific results. This type of advanced computational analysis is highly specific to the reactants and desired products of a proposed synthetic route. Without published studies, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy based on documented research.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Benzyloxy 1,3 Dibromo 5 Isopropylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons of both the dibrominated isopropylbenzene and the benzyl (B1604629) groups, as well as the aliphatic protons of the isopropyl and methylene (B1212753) groups. The chemical shifts and coupling patterns are highly informative. For instance, the protons on the dibrominated ring are anticipated to appear as singlets or narrowly coupled doublets, depending on their meta-relationship. The isopropyl group will present as a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The benzylic methylene protons will likely appear as a singlet, while the protons of the phenyl ring of the benzyloxy group will show a more complex pattern in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For the title compound, distinct signals are expected for the carbons of the isopropyl group, the benzylic methylene carbon, and the aromatic carbons of both phenyl rings. The carbons attached to the bromine atoms will be significantly influenced by the halogen's electronegativity and are expected to have characteristic chemical shifts.

2D-NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish connectivity, a series of 2D-NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is instrumental in identifying adjacent protons, such as those within the isopropyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzyloxy group, the isopropyl group, and the dibrominated benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the preferred conformation of the molecule in solution, particularly the spatial relationship between the benzyloxy group and the substituted benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Isopropyl-CH~3.0~34
Isopropyl-CH₃~1.2~24
Methylene-CH₂~5.1~72
Aromatic-H (dibromo-ring)~7.3-7.5~115-140
Aromatic-H (benzyl-ring)~7.3-7.5~127-137
Aromatic-C (dibromo-ring)-~115-155
Aromatic-C (benzyl-ring)-~127-137

Note: These are predicted values based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information that can be used to confirm the proposed structure. For this compound, characteristic fragmentation pathways would include the loss of the benzyl group, cleavage of the isopropyl group, and the loss of bromine atoms. The observation of fragment ions corresponding to these losses would provide strong evidence for the assigned structure.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (relative) Possible Fragment
[M]+Molecular Ion
[M - C₇H₇]+Loss of benzyl group
[M - C₃H₇]+Loss of isopropyl group
[M - Br]+Loss of a bromine atom
[C₇H₇]+Benzyl cation

Note: The relative intensities of the fragment ions will depend on the ionization technique and energy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. The presence of the isopropyl group will be indicated by specific C-H bending vibrations. The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum. Analysis of these vibrational modes provides a valuable confirmation of the presence of the key functional groups within the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (Isopropyl, Methylene)
1600-1450C=C StretchAromatic Ring
1250-1000C-O StretchAryl-Alkyl Ether
700-500C-Br StretchAryl Halide

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain highly accurate data on bond lengths, bond angles, and torsional angles.

This technique would provide an unambiguous confirmation of the molecular structure and would also reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the dihedral angle between the two aromatic rings and the orientation of the isopropyl group relative to the substituted benzene ring. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state and can provide insights into the molecule's physical properties. While no public crystallographic data for this specific compound is currently available, the technique remains the gold standard for absolute structure determination.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for the quality control and in-depth analysis of synthetic compounds such as this compound. These methods allow for the separation of the target molecule from starting materials, byproducts, and closely related isomers, ensuring the purity of the compound and enabling accurate structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable, such as halogenated aromatic ethers. In the context of this compound, GC-MS serves as a primary tool for assessing purity, identifying trace impurities, and confirming the molecular weight of the synthesized compound.

The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For halogenated organic compounds, the choice of the capillary column is critical for achieving adequate separation. chromatographyonline.com A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically effective.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process fragments the molecules in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent ion and its various fragments. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with M+, [M+2]+, and [M+4]+ peaks appearing in an approximate 1:2:1 ratio, which is a definitive indicator of a dibrominated species.

Key Research Findings:

Fragmentation Pattern: The primary fragmentation pathway for this compound under EI conditions is expected to be the cleavage of the benzylic ether bond, which is the most labile point in the structure. This would generate a highly stable benzyl cation (C₆H₅CH₂⁺) at m/z 91 and the corresponding 2,6-dibromo-4-isopropylphenoxide radical.

Isotopic Signature: The molecular ion (M+) would be observed at m/z 402/404/406. Other significant fragments would include the loss of the isopropyl group ([M-43]+) and bromine atoms.

Selectivity: GC-MS provides excellent selectivity, allowing the target compound to be distinguished from non-halogenated impurities. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte by monitoring only its characteristic ions.

Table 1: Illustrative GC-MS Method Parameters for Analysis

ParameterValue / Description
GC System Agilent 6890 or similar
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS System Agilent 5973 Mass Selective Detector or similar
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-550 amu
Transfer Line Temp 280 °C

Table 2: Predicted Major Mass Fragments and Their Significance

m/z (Mass/Charge)Proposed Fragment IonSignificance
402, 404, 406[C₁₆H₁₆Br₂O]⁺Molecular Ion (M⁺), showing characteristic 1:2:1 isotopic pattern for two Br atoms.
311, 313, 315[C₁₀H₁₁Br₂O]⁺Loss of a phenyl group ([M-C₆H₅]⁺).
91[C₇H₇]⁺Benzyl cation, typically the base peak due to its high stability.
359, 361, 363[C₁₃H₉Br₂O]⁺Loss of isopropyl group ([M-C₃H₇]⁺).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used extensively for the separation, identification, and quantification of compounds. amazonaws.com It is particularly valuable for analytes that are non-volatile, thermally unstable, or for which highly precise separation from structurally similar isomers is required. For this compound and its derivatives, HPLC is the preferred method for final purity assessment and for the challenging task of separating positional isomers that may be difficult to resolve by GC.

Method development in HPLC involves the strategic selection of a stationary phase, mobile phase, and detector to achieve the desired separation. amazonaws.com Given the hydrophobic nature of the target molecule, reversed-phase HPLC (RP-HPLC) is the most logical starting point. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol).

The separation of halogenated aromatic isomers can be particularly challenging. chromforum.org The choice of stationary phase can significantly influence selectivity. While a standard C18 column is a workhorse, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can provide enhanced resolution for aromatic and halogenated compounds through alternative interactions like π-π stacking. chromforum.org Optimization of the mobile phase composition, gradient slope, flow rate, and column temperature is crucial for achieving baseline separation of the main compound from its impurities.

Detailed Research Findings:

Stationary Phase Selection: Standard C18 columns are effective for retaining the hydrophobic target compound. For isomer separation, PFP columns can offer superior selectivity due to dipole-dipole and π-π interactions with the electron-rich aromatic rings and electronegative bromine atoms.

Mobile Phase Optimization: A gradient elution starting with a higher water content and moving to a higher organic solvent concentration is typically required to elute the highly retained target compound while separating it from less hydrophobic impurities. Acetonitrile is often preferred over methanol (B129727) as the organic modifier due to its lower viscosity and stronger elution strength for aromatic compounds.

Detection: The presence of multiple aromatic rings in this compound makes it an ideal candidate for UV-Visible detection. A photodiode array (PDA) detector can be used to acquire full UV spectra of the eluting peaks, which aids in peak identification and purity assessment. The expected λmax would be in the 260-280 nm range, characteristic of benzene derivatives.

Table 3: Illustrative HPLC Gradient Method for Purity Assessment

ParameterValue / Description
HPLC System Waters Alliance or similar
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time 0 min: 70% B; Time 15 min: 95% B; Time 20 min: 95% B; Time 21 min: 70% B; Time 25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at 270 nm
Injection Volume 10 µL

Table 4: Hypothetical Separation Data for Target Compound and a Positional Isomer

CompoundRetention Time (min)Purity (%) (by area)Rationale for Separation
This compound (Target)14.298.5Main analyte with expected hydrophobicity.
4-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene (Isomer)13.81.2A potential positional isomer, which may have slightly different polarity and shape, leading to a shorter retention time on a C18 column.
Benzyl Bromide (Starting Material)3.50.1Significantly more polar than the product, thus elutes much earlier.
2,6-Dibromo-4-isopropylphenol (B1289882) (Precursor)8.90.2The free hydroxyl group makes it more polar than the final ether product, resulting in an earlier elution time.

Role of 2 Benzyloxy 1,3 Dibromo 5 Isopropylbenzene As a Synthetic Intermediate and Precursor

Precursor in Advanced Organic Material Synthesis

The dibromo functionality of 2-(benzyloxy)-1,3-dibromo-5-isopropylbenzene makes it an ideal monomer for the synthesis of a variety of polymeric and advanced organic materials through common cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. organic-chemistry.orgresearchgate.netnih.gov

In the field of polymer chemistry, this compound can serve as a key monomer for the synthesis of conjugated polymers. The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to the creation of polymer backbones with extended π-conjugation. For instance, it can be used in the synthesis of poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP) derivatives. wikipedia.orgnih.govrsc.org

The bulky isopropyl and benzyloxy side groups are expected to enhance the solubility of the resulting polymers, a crucial factor for their processability into thin films for electronic devices. The steric bulk of these side chains can also influence the polymer's morphology by preventing excessive chain aggregation, which can be beneficial for optimizing the performance of organic electronic devices. rsc.orguky.edu

Below is an interactive data table summarizing the potential polymerization reactions involving this compound.

Polymerization ReactionCo-monomer/ReagentResulting Polymer TypePotential Properties
Suzuki CouplingAryl-diboronic acidPoly(p-phenylene) derivativeHigh thermal stability, tunable electronic properties
Heck CouplingDivinylbenzenePoly(p-phenylene vinylene) derivativeElectroluminescent, suitable for OLEDs
Sonogashira CouplingDiethynylbenzenePoly(p-phenylene ethynylene) derivativeHigh fluorescence quantum yield, potential for sensing applications

This table is based on established polymerization methods for similar dibrominated aromatic compounds.

The structural features of this compound make it a potential component in the synthesis of liquid crystals. The rigid benzene (B151609) core is a common feature in liquid crystalline molecules. The presence of a lateral benzyloxy group can significantly influence the mesomorphic properties of the resulting compounds. tandfonline.commdpi.comoup.com Lateral substituents are known to affect the melting point and the type of liquid crystal phases (mesophases) formed.

The bulky isopropyl group can further modulate the intermolecular interactions, potentially leading to the formation of specific mesophases. By functionalizing the bromine atoms with other mesogenic units, a wide variety of liquid crystalline materials with tailored properties could be designed. Research on similar molecules with long alkoxy side chains has shown that these groups can induce smectic phases, which are characterized by a layered arrangement of molecules. tandfonline.comconsensus.app

Conjugated polymers derived from monomers like this compound are of great interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers, such as their band gap and charge carrier mobility, can be tuned by carefully selecting the co-monomers used in the polymerization. e3s-conferences.org

The benzyloxy and isopropyl groups can influence the photophysical properties of the resulting polymers. For example, bulky side chains can reduce intermolecular quenching of fluorescence, leading to higher emission efficiency in OLEDs. nih.gov The ability to create well-defined polymeric structures from this monomer allows for the systematic investigation of structure-property relationships in optoelectronic materials. rsc.org

Scaffold for Complex Molecule Synthesis and Structural Diversity

Beyond polymer synthesis, the dibromo-functionalized benzene ring of this compound serves as a versatile scaffold for the construction of more complex and structurally diverse molecules.

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The bromine atoms on this compound can participate in halogen bonding, a directional interaction that can be used to control the self-assembly of molecules in the solid state. nih.govmdpi.com

Furthermore, the bromine atoms can be replaced with other functional groups capable of forming hydrogen bonds or other non-covalent interactions. This allows for the integration of this molecular scaffold into complex supramolecular architectures such as molecular cages, capsules, and extended networks. The study of the self-assembly of derivatives of this compound can provide insights into the principles of molecular recognition and crystal engineering. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Dihaloaromatic compounds are valuable precursors for the synthesis of a wide variety of heterocyclic systems. The two bromine atoms in this compound can be sequentially or simultaneously replaced through reactions with dinucleophiles to form fused heterocyclic rings.

For example, reaction with a diamine could lead to the formation of a benzodiazepine (B76468) derivative, while reaction with a diol could yield a benzodioxane. The ability to perform selective reactions at the two bromine positions, which may have different reactivities due to the influence of the adjacent benzyloxy group, adds to the synthetic utility of this compound in constructing complex heterocyclic frameworks. researchgate.netresearchgate.net

Applications in Catalyst and Ligand Design for Organic Transformations

The strategic placement of reactive functional groups and sterically influencing substituents renders "this compound" a valuable, albeit specialized, synthetic intermediate in the design and synthesis of novel ligands for catalysis. Its utility is primarily centered on its potential as a precursor for bulky, electron-rich diphosphine ligands, which are pivotal in a myriad of organic transformations.

The core of its application lies in the conversion of the two bromine atoms into phosphine (B1218219) moieties, a common strategy in the synthesis of chelating ligands. The presence of the bulky isopropyl group and the benzyloxy substituent on the aromatic backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which are critical factors in determining the efficacy and selectivity of a catalyst.

A plausible synthetic route to a novel diphosphine ligand from this compound would involve a double lithium-halogen exchange, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine. This would yield a bidentate phosphine ligand with a rigid aromatic backbone, where the phosphine groups are held in a meta relationship. The bulky isopropyl group would be positioned para to one of the phosphine substituents, influencing the steric environment around the metal center to which the ligand coordinates.

The benzyloxy group, situated ortho to both phosphine groups, can also play a significant role. It can be retained in the final ligand structure to electronically modify the phosphine donors or, alternatively, it can serve as a protecting group for a hydroxyl functionality. Deprotection of the benzyl (B1604629) group would yield a phenol (B47542), which could then participate in catalyst-substrate interactions or be further functionalized.

The resulting ligand, a substituted 1,3-bis(diphenylphosphino)benzene (B3185588) derivative, would be a member of the well-established class of diphosphine ligands. Such ligands are known to form stable complexes with a variety of transition metals, including palladium, rhodium, and nickel, which are widely used in cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk provided by the isopropyl group could enhance the catalytic activity and selectivity by promoting reductive elimination and preventing catalyst deactivation.

Below is a table outlining the proposed synthetic intermediates and the final ligand, along with their key characteristics.

Compound NameMolecular FormulaKey Synthetic StepPotential Role/Function
This compoundC₁₆H₁₆Br₂OStarting MaterialPrecursor to the diphosphine ligand.
1-(Benzyloxy)-2,6-bis(diphenylphosphino)-4-isopropylbenzeneC₄₀H₃₆OP₂Double lithiation followed by reaction with chlorodiphenylphosphineA bulky, electron-rich bidentate phosphine ligand for transition metal catalysis.
2,6-Bis(diphenylphosphino)-4-isopropylphenolC₃₃H₃₀OP₂Deprotection of the benzyl ether (e.g., by hydrogenolysis)A phosphine-phenol hybrid ligand, potentially enabling cooperative catalysis or serving as a hemilabile ligand.

The design of ligands with specific steric and electronic properties is a cornerstone of modern catalyst development. While direct experimental data on the catalytic applications of ligands derived from this compound is not extensively reported in the public domain, the principles of ligand design and the known reactivity of related compounds strongly support its potential as a valuable precursor in this field. The combination of a rigid backbone, steric bulk, and the option for electronic modification through the benzyloxy group makes it an attractive starting point for the synthesis of new and potentially highly effective ligands for a range of organic transformations.

Environmental and Sustainable Chemistry Perspectives in the Context of Brominated Aromatics

Atom Economy and E-Factor Considerations for Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the sustainability of a chemical process. chembam.com Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated relative to the product. sescollege.ac.inlibretexts.org

A plausible synthesis of 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene could involve the bromination of a precursor like 2-(benzyloxy)-5-isopropylbenzene. The choice of brominating agent significantly impacts the atom economy. Traditional methods often employ molecular bromine (Br₂), which can be hazardous and lead to unwanted byproducts. wordpress.com Alternative reagents like N-Bromosuccinimide (NBS) are often used for more selective brominations but can result in a lower atom economy due to the non-incorporated succinimide (B58015) portion. wordpress.com

The theoretical atom economy for a reaction is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. buecher.de

The E-Factor is calculated as: Total Mass of Waste / Total Mass of Product. libretexts.org

Consider two hypothetical routes for the dibromination of 2-(benzyloxy)-5-isopropylbenzene:

Route A: Using Molecular Bromine (Br₂) C₁₆H₁₈O + 2 Br₂ → C₁₆H₁₆Br₂O + 2 HBr

Route B: Using N-Bromosuccinimide (NBS) C₁₆H₁₈O + 2 C₄H₄BrNO₂ → C₁₆H₁₆Br₂O + 2 C₄H₅NO₂

The following table provides a comparative analysis of the atom economy and theoretical E-Factor for these routes.

MetricRoute A (using Br₂)Route B (using NBS)Ideal Value
% Atom Economy 69.8%51.5%100%
Theoretical E-Factor 0.430.940

This table presents theoretical values assuming 100% yield and does not account for solvents or catalyst waste.

Development of Greener Solvents and Catalytic Systems for Synthesis

The development of sustainable synthetic methods heavily relies on replacing hazardous organic solvents and employing efficient catalytic systems. researchgate.net Traditional aromatic brominations often use chlorinated solvents like carbon tetrachloride or dichloromethane (B109758), which pose significant environmental and health risks. google.comrsc.org

Greener Solvents: Research into "green solvents" aims to reduce the environmental impact of chemical processes. wikipedia.org For the synthesis of brominated aromatics, several alternatives are being explored:

Water: Performing reactions in water eliminates the need for volatile organic compounds (VOCs). researchgate.net For non-polar substrates, phase-transfer catalysts may be necessary to facilitate the reaction. researchgate.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives. wikipedia.org Some ionic liquids can also act as catalysts, promoting the bromination reaction. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive medium that can replace conventional organic solvents. rsc.org After the reaction, it can be easily removed by depressurization.

Deep Eutectic Solvents (DES): These are mixtures of compounds with a melting point significantly lower than their individual components. They are often biodegradable, have low toxicity, and are simple to prepare. wikipedia.org

Catalytic Systems: Catalysis is fundamental to green chemistry, enabling reactions to proceed with higher selectivity and efficiency under milder conditions. researchgate.net

Lewis Acid Catalysts: Traditional catalysts like iron(III) bromide or aluminum(III) bromide are effective but can be difficult to remove from the reaction mixture and can generate significant waste. google.com

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, favoring the formation of specific isomers and reducing byproducts. Acidic H-beta zeolites, for example, can promote the nuclear bromination of toluene (B28343). researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for generating bromine in situ from bromide salts, avoiding the direct use of hazardous molecular bromine. beilstein-journals.org

Biocatalysis: Enzymes like bromoperoxidases can catalyze bromination reactions with high selectivity under environmentally benign aqueous conditions, using hydrogen peroxide as an oxidant. teknoscienze.comacs.org

The table below summarizes some green catalytic and solvent systems for aromatic bromination.

SystemCatalystSolventAdvantages
Oxidative Bromination Vanadium-based catalystsAqueous or BiphasicUses H₂O₂ as a green oxidant. teknoscienze.com
Photocatalysis Ruthenium or Iridium complexesAcetonitrile (B52724), etc.Mild conditions, in situ bromine generation. beilstein-journals.org
Heterogeneous Catalysis Zeolites (e.g., H-ZSM-5)Dichloromethane, etc.Catalyst is easily separable and recyclable. researchgate.net
Ionic Liquid System [C₄Py]NO₃Ionic Liquid (as solvent & catalyst)Metal-free, potential for catalyst recycling. nih.gov

Strategies for Minimizing Bromine-Containing Byproducts

A key challenge in the synthesis of compounds like this compound is achieving high regioselectivity to avoid the formation of isomeric or poly-brominated byproducts. The directing effects of the substituents on the aromatic ring—the activating ortho-, para-directing benzyloxy group and the weakly activating ortho-, para-directing isopropyl group—will influence the position of bromination.

Strategies to minimize byproducts include:

Choice of Brominating Agent: N-Bromosuccinimide (NBS) often provides better regioselectivity and avoids over-bromination compared to the highly reactive elemental bromine. cambridgescholars.comyoutube.com The slow, in situ generation of Br₂ at a low concentration when using NBS is key to this control. youtube.com

Catalyst Control: The use of specific catalysts can direct bromination to a particular position. For instance, certain ruthenium-based catalysts have been developed for meta-selective C-H bromination, overriding the natural directing effects of the substituents. nih.gov Shape-selective catalysts like zeolites can prevent the formation of sterically hindered isomers.

Reaction Conditions: Controlling reaction parameters such as temperature, reaction time, and solvent can significantly impact selectivity. Lower temperatures generally favor the kinetic product and can reduce the formation of undesired isomers.

In Situ Bromine Generation: Generating bromine in situ from stable bromide salts (like NaBr or KBr) using an oxidant (e.g., hydrogen peroxide, Oxone) allows for precise control over the amount of active brominating species present, thereby minimizing over-reaction. nih.gov Continuous flow processes are particularly well-suited for this approach, enhancing safety and control. nih.gov

Mechanistic Studies of Degradation Pathways of Related Brominated Organic Compounds

The primary degradation pathways for brominated aromatics include:

Reductive Debromination: Under anaerobic conditions, typically found in sediments and some groundwater environments, microorganisms can remove bromine atoms from the aromatic ring. nih.gov This process, known as dehalogenation, involves the replacement of a bromine atom with a hydrogen atom. mdpi.com Reductive debromination can sometimes lead to the formation of less brominated, but potentially still toxic, intermediates. nih.gov

Oxidative Degradation: In aerobic environments, microorganisms can degrade brominated compounds through oxidative pathways. mdpi.com This often involves monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. researchgate.net The initial products are often hydroxylated intermediates. mdpi.com

Photodegradation: Some brominated aromatic compounds can be degraded by sunlight in a process called photolysis. This typically involves the cleavage of the carbon-bromine bond.

Future Research Directions and Challenges in the Study of 2 Benzyloxy 1,3 Dibromo 5 Isopropylbenzene

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

A primary challenge lies in the regioselective introduction of the three different substituents—benzyloxy, bromo, and isopropyl groups—onto the benzene (B151609) ring. The directing effects of these groups must be carefully considered in any multi-step synthesis. youtube.com For instance, the isopropyl group is ortho-, para-directing, while the benzyloxy group is also ortho-, para-directing, and the bromo group is a deactivating ortho-, para-director. Navigating these competing influences to achieve the desired 1,2,3,5-substitution pattern is non-trivial.

Future synthetic strategies could explore transition-metal-catalyzed cross-coupling reactions and C-H activation methodologies. These modern techniques offer the potential for more direct and selective bond formations. For example, a possible route could involve the directed ortho-lithiation of a suitably protected isopropylbenzene derivative, followed by functionalization. The development of chiral catalysts could also open pathways to enantioselective syntheses if a chiral center were to be introduced, for example, by modifying the benzyloxy group.

Hypothetical Synthetic Route Key Transformation Potential Catalyst/Reagent Anticipated Challenges
Route ADirected ortho-metalation/brominationn-BuLi, TMEDA, then Br₂Control of multiple bromination sites, potential for side reactions.
Route BPalladium-catalyzed C-H activationPd(OAc)₂, various ligandsAchieving the desired regioselectivity among multiple C-H bonds.
Route CSuzuki or Stille coupling from a polysubstituted precursorPalladium catalysts, organoboron or organotin reagentsSynthesis of the required polysubstituted precursor.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The interplay of the benzyloxy, bromo, and isopropyl groups in 2-(benzyloxy)-1,3-dibromo-5-isopropylbenzene suggests a rich and largely unexplored reactivity profile. The presence of two bromine atoms offers versatile handles for further synthetic transformations, such as metal-halogen exchange or cross-coupling reactions, enabling the construction of more complex molecular architectures.

One area of significant interest would be the investigation of potential intramolecular rearrangements. For instance, the sciencedaily.comacs.org-Wittig rearrangement of benzylic ethers is a known transformation that could potentially be triggered under basic conditions. mdpi.com The electronic and steric influence of the ortho-bromo and para-isopropyl substituents on the feasibility and outcome of such a rearrangement would be a novel area of study. Furthermore, the potential for benzyne (B1209423) formation through the elimination of HBr from a metalated intermediate could lead to interesting cycloaddition reactions.

Future research should systematically explore the reactivity of this compound under a variety of conditions, including strong bases, organometallic reagents, and transition metal catalysts, to uncover new and potentially useful chemical transformations.

Advanced Computational Modeling for Prediction of Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, potentially guiding experimental work and saving significant laboratory resources. researchgate.net For this compound, advanced computational modeling can offer deep insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's ground-state geometry, electron density distribution, and molecular orbital energies. This information can help predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, computational modeling can be used to map out the potential energy surfaces for various reactions, such as the aforementioned Wittig rearrangement or metal-catalyzed cross-coupling reactions. By calculating the activation energies for different pathways, it may be possible to predict the feasibility of a reaction and the likely product distribution.

A systematic computational study could also investigate the influence of the substituents on the aromaticity of the benzene ring and the bond dissociation energies of the C-Br and C-O bonds, providing valuable data for understanding the molecule's stability and reactivity.

Computational Method Predicted Property Relevance
Density Functional Theory (DFT)Electron density, electrostatic potentialPredicts sites of electrophilic/nucleophilic attack.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraGuides investigation into potential photophysical properties for materials science.
Ab initio molecular dynamicsReaction pathways and transition statesElucidates mechanisms of rearrangements and other reactions.

Expansion into Novel Material Science and Advanced Functional Material Applications

While the direct applications of this compound are not yet established, its structure suggests it could serve as a valuable building block for novel functional materials. sciencedaily.com The presence of two addressable bromine atoms allows for the programmed synthesis of larger, conjugated systems through iterative cross-coupling reactions.

Derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bulky isopropyl and benzyloxy groups could influence the solid-state packing of derived materials, potentially leading to desirable morphologies for charge transport. By replacing the bromine atoms with chromophoric or electronically active moieties, it may be possible to tune the photophysical and electronic properties of the resulting materials.

Another potential application lies in the field of liquid crystals. The rigid aromatic core combined with the flexible benzyloxy and isopropyl groups could, with further molecular design, lead to molecules with mesogenic properties.

Potential Application Required Molecular Feature Synthetic Modification
Organic Light-Emitting Diodes (OLEDs)Extended π-conjugation, suitable HOMO/LUMO levelsCross-coupling reactions at the bromine positions to attach fluorescent or phosphorescent units.
Organic Photovoltaics (OPVs)Broad absorption spectrum, good charge transportSynthesis of donor-acceptor molecules using the core structure.
Liquid CrystalsAnisotropic molecular shape (rod-like or disc-like)Elongation of the molecule through substitution at the bromine positions.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis and derivatization of complex molecules like this compound can be accelerated and optimized through the use of automated synthesis and flow chemistry. acs.orgnih.govthieme-connect.de Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, and the potential for easier scale-up. unimi.it

Future research should aim to translate the synthesis of the target molecule and its derivatives to a continuous flow process. This would involve the development of robust reaction protocols that are compatible with flow reactors, potentially utilizing packed-bed catalysts or immobilized reagents to simplify purification. The precise control over reaction parameters afforded by flow chemistry could be particularly beneficial for managing potentially fast or exothermic reactions, such as metal-halogen exchange.

Integrating flow synthesis with automated platforms for reaction optimization would allow for the rapid screening of a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to identify the optimal protocol for synthesizing this compound and for its subsequent functionalization. This high-throughput approach would be invaluable for building libraries of derivatives for screening in material science applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene, and how are critical intermediates characterized?

  • Answer : Synthesis typically begins with benzyl protection of a phenolic precursor, followed by regioselective bromination using reagents like bromine (Br₂) with FeBr₃ or N-bromosuccinimide (NBS). Key intermediates are characterized via ¹H/¹³C NMR spectroscopy to confirm substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is critical for resolving ambiguities in regiochemistry, as demonstrated in structurally analogous dibrominated benzyloxy systems .

Q. What spectroscopic methods are optimal for distinguishing between regioisomers in dibrominated benzyloxy compounds?

  • Answer : ¹H NMR coupling patterns (e.g., para vs. meta substitution) and nuclear Overhauser effect (NOE) experiments differentiate regioisomers. ¹³C NMR chemical shifts for brominated carbons (typically 105–115 ppm) and 2D HSQC/HMBC correlations confirm connectivity. X-ray diffraction provides definitive structural assignments, as shown in studies of benzyloxy-dibromo heterocycles .

Q. How is the thermal stability of this compound assessed, and what decomposition products are observed?

  • Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition onset temperatures (typically >150°C). GC-MS identifies volatile byproducts like benzyl bromide or isopropylphenol derivatives. Storage under inert atmospheres at –20°C minimizes degradation, as recommended for brominated aromatic compounds .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence reactivity in cross-coupling reactions involving this compound?

  • Answer : The isopropyl group creates steric hindrance, directing catalytic reactions (e.g., Suzuki-Miyaura) to less hindered bromine positions. Computational density functional theory (DFT) models predict reaction pathways, while kinetic studies using ¹⁹F NMR (with fluorinated analogs) validate selectivity. Comparative analyses with methyl-substituted analogs highlight steric vs. electronic effects .

Q. What strategies mitigate debenzylation during derivatization under acidic or basic conditions?

  • Answer : Mild deprotection methods, such as catalytic hydrogenation (H₂/Pd-C), preserve the benzyloxy group. Temporary protective groups (e.g., p-methoxybenzyl) or low-temperature conditions reduce cleavage risks. Reaction progress is monitored via TLC or in situ IR spectroscopy, as demonstrated in benzyl-protected intermediates .

Q. How can sequential functionalization of the dibromo motif be optimized for diverse applications?

  • Answer : Stepwise Suzuki-Miyaura couplings employ tailored catalysts (e.g., Pd(PPh₃)₄ for the first substitution, XPhos-ligated Pd for the second). Copper(I)-mediated Ullmann couplings enable aryl-amine bond formation. Catalyst screening (e.g., ligand effects) and kinetic profiling ensure selectivity, as shown in multi-step functionalization of dibromoarenes .

Methodological Notes

  • Synthetic Design : Prioritize regioselective bromination using directing groups (e.g., benzyloxy) to control substitution patterns .
  • Data Contradictions : Conflicting NMR results for regioisomers should be resolved via X-ray crystallography or 2D NMR techniques .
  • Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including fume hood use and PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.